molecular formula C14H20BrN3O3S B2782191 5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097884-66-5

5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2782191
CAS No.: 2097884-66-5
M. Wt: 390.3
InChI Key: FUUPRDNGJRYEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C14H20BrN3O3S . It has an average mass of 390.296 Da and a monoisotopic mass of 389.040863 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: Brc1ccc (nc1)N2CCCC2 . The InChI key is MEVCTGBLQDZPFZ-UHFFFAOYSA-N .

Scientific Research Applications

Phenylselenenyl- and Phenylthio-substituted Pyrimidines as Inhibitors

Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo-substituted pyrimidine precursor, has shown that these compounds can inhibit dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes are involved in nucleotide metabolism, making these compounds potentially useful for therapeutic applications in conditions where modulation of nucleotide metabolism is beneficial. Notably, some of these derivatives demonstrated selective anti-human-immunodeficiency-virus activity in cell culture, highlighting the potential for developing novel antiviral therapies from pyrimidine derivatives (Goudgaon et al., 1993).

Cytosine Iminyl Radical Formation via Electron-Induced Debromination

Another study focused on 5-bromocytosine, a halogen-substituted pyrimidine, for its radiosensitizing activity in cancer treatment. The study provided insights into the electron-induced debromination process leading to the formation of highly reactive uracil-5-yl radicals. Such understanding aids in the development of more effective radiotherapeutic agents by exploiting the unique reactivity of bromo-substituted pyrimidines (Kumar & Sevilla, 2017).

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines

This research explored the synthesis and antiviral activity of 5-substituted 2,4-diaminopyrimidine derivatives. These compounds were examined for their effectiveness against a range of DNA and RNA viruses, with some derivatives showing marked inhibition of retrovirus replication. The study exemplifies the broad potential of bromo-substituted pyrimidines in antiviral drug development (Hocková et al., 2003).

Antiviral Activity of C-5 Substituted Tubercidin Analogues

Investigations into C-5 substituted tubercidin analogues, utilizing bromo-substituted pyrimidines as intermediates, have revealed substantial antiviral properties against RNA viruses. These studies underscore the significance of structural modifications at specific positions on pyrimidines for enhancing biological activity and present a pathway for the discovery of new antiviral agents (Bergstrom et al., 1984).

Properties

IUPAC Name

5-bromo-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPRDNGJRYEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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